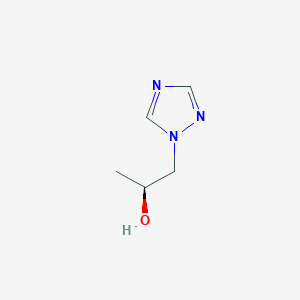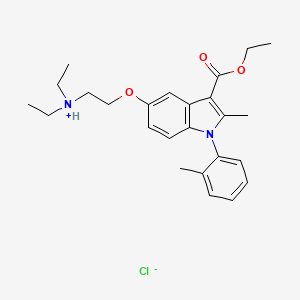
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve multiple steps, including the formation of the indole core, followed by functionalization at specific positions to introduce the diethylaminoethoxy and methyl groups.
Industrial Production Methods: Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole derivatives with reduced functional groups.
Substitution: Halogenated indole derivatives.
科学的研究の応用
Indole-3-carboxylic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in plant growth and development.
Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Used in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of indole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain. The exact mechanism for this specific compound would depend on its structure and functional groups.
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness: The unique combination of functional groups in Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
18235-91-1 |
|---|---|
分子式 |
C25H33ClN2O3 |
分子量 |
445.0 g/mol |
IUPAC名 |
2-[3-ethoxycarbonyl-2-methyl-1-(2-methylphenyl)indol-5-yl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C25H32N2O3.ClH/c1-6-26(7-2)15-16-30-20-13-14-23-21(17-20)24(25(28)29-8-3)19(5)27(23)22-12-10-9-11-18(22)4;/h9-14,17H,6-8,15-16H2,1-5H3;1H |
InChIキー |
PWUIHKRKYDIBLL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=CC=C3C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


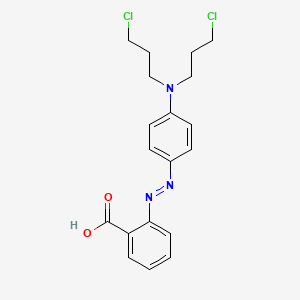

![N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13729731.png)
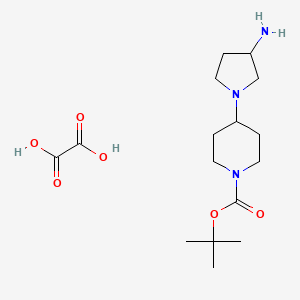
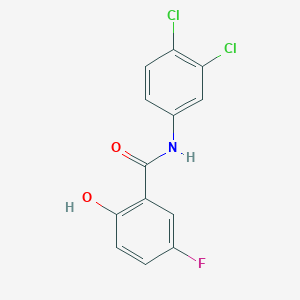

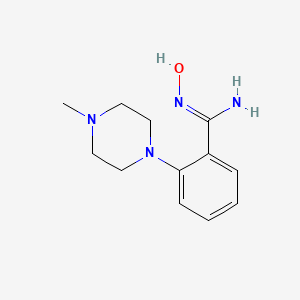
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)
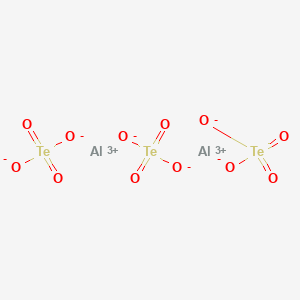
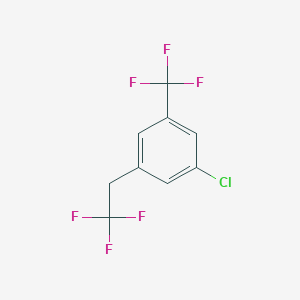
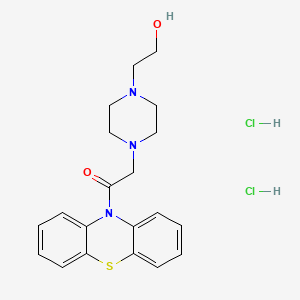
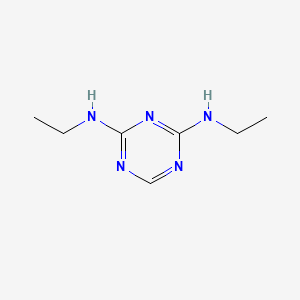
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
